molecular formula C15H17N B135516 3,3-Diphenylpropylamine CAS No. 5586-73-2

3,3-Diphenylpropylamine

Cat. No. B135516
CAS RN: 5586-73-2
M. Wt: 211.3 g/mol
InChI Key: KISZTEOELCMZPY-UHFFFAOYSA-N
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Description

3,3-Diphenylpropylamine is a chemical compound that has been studied for its pharmacological properties. It is known that compounds with similar structures exhibit pharmacological activity, such as Hochst 10116, which is used in the anti-asthmatic mixture "Aspasan" to enhance the effectiveness of dihydroxyephedrine. The compound has been used extensively in Germany during the war years, although there is limited clinical literature on its use. The structure of 3,3-diphenylpropylamine is also related to a series of ketones, including amidone, which is known for its high analgesic activity. Substituted phenylpropylpiperidines, which share a similar structure, have shown considerable spasmolytic activity .

Synthesis Analysis

The synthesis of 3,3-diphenylpropylamines can be achieved through various methods. One effective method involves treating basic nitriles with excess sodamide, which replaces the cyano group with hydrogen, yielding excellent results. Another approach is the dehydration and reduction of basic tertiary alcohols, either in one step using red phosphorus and hydriodic acid or in two steps involving dehydration in an acid medium followed by catalytic hydrogenation. Additionally, condensation of a tertiary aminoethylchloride with sodium or potassium diphenylmethide is another synthesis route. Less important methods include reductive condensation of 2,2-diphenylpropionaldehyde with a secondary amine, condensation of 3,3-diphenylpropylchloride with a secondary amine, and decarboxylation of amino acids .

Molecular Structure Analysis

The molecular structure of 3,3-diphenylpropylamine derivatives has been confirmed through chemical reactions and IR spectra. For instance, the oxime 2a can react with hydroxylamine hydrochloride, leading to the formation of either the dioxime 3 or the 2-benzofuryl phenyl ketone oxime (4), depending on the reaction conditions .

Chemical Reactions Analysis

3,3-Diphenylpropylamines participate in various chemical reactions. For example, the photolysis of 1,3-diphenyldiazopropyne can afford triplet 1,3-diphenylpropynylidene, which can be characterized by IR, UV/vis, and EPR spectroscopy. This compound can undergo chemical trapping with O2 to yield products familiar as carbene trapping products, such as carbonyl oxide, ketone, and dioxirane. Additionally, irradiation of triplet 1,3-diphenylpropynylidene can result in cyclization to singlet diphenylcyclopropenylidene, a process that is photochemically reversible .

Physical and Chemical Properties Analysis

The physical and chemical properties of 3,3-diphenylpropylamines have been explored to some extent. Known 3,3-diphenylpropylamines of type I (R = H) do not exhibit pronounced analgesic activity in mice and rats. However, N:N′-diisopropyl-3,3-diphenylpropylamine HCl has shown antispasmodic and antinicotinic activity. It has also been observed that quaternization with methyl halides generally increases parasympatholytic activity and decreases other activities of 3,3-diphenylpropylamines .

Scientific Research Applications

Chemical Analysis and Substance Differentiation

Diphenylpropylamine derivatives have been a focal point in chemical analysis, especially in the differentiation and characterization of isomeric structures. For instance, the distinction between diphenidine and its isomeric pairs was effectively achieved under specific mass spectrometry conditions, contributing to the understanding of dissociative agents sold as 'research chemicals'. This analytical characterization is crucial in fields like forensic science and quality control in the pharmaceutical industry (Wallach et al., 2015).

Alzheimer's Disease Research

Diphenylpropylamine derivatives have shown potential in the treatment of complex disorders such as Alzheimer's disease. Specifically, certain derivatives have exhibited inhibitory activity against enzymes and protein aggregation related to Alzheimer's, indicating their potential as multifunctional disease-modifying agents (Panek et al., 2018).

Neuroprotection Studies

The neuroprotective potential of diphenylpropylamine derivatives has been explored, particularly in the prevention of oxidative stress-mediated neuronal degeneration. This avenue of research is significant for the development of therapeutic strategies for neurodegenerative diseases (Blattes et al., 2005).

Nanotechnology and Material Science

Diphenylpropylamine derivatives have found applications in material science, especially in the synthesis of magic-sized clusters (MSCs) with unique optical properties. These materials are promising for various applications, including biosensing and light emission (Vickers et al., 2019).

Safety And Hazards

3,3-Diphenylpropylamine may cause skin irritation, serious eye irritation, and respiratory irritation . It is recommended to wear personal protective equipment, ensure adequate ventilation, and avoid contact with skin, eyes, or clothing . In case of inhalation, it is advised to move the person into fresh air and give artificial respiration if necessary .

properties

IUPAC Name

3,3-diphenylpropan-1-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C15H17N/c16-12-11-15(13-7-3-1-4-8-13)14-9-5-2-6-10-14/h1-10,15H,11-12,16H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KISZTEOELCMZPY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(CCN)C2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

1019-05-2 (hydrochloride)
Record name 3,3-Diphenylpropylamine
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DSSTOX Substance ID

DTXSID30204458
Record name 3,3-Diphenylpropylamine
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Molecular Weight

211.30 g/mol
Source PubChem
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Product Name

3,3-Diphenylpropylamine

CAS RN

5586-73-2
Record name 3,3-Diphenylpropylamine
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Record name 3,3-Diphenylpropylamine
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Record name 3,3-Diphenylpropylamine
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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